Nasunin

Description

Contextualization of Anthocyanins within Plant Secondary Metabolites

Anthocyanins are a significant class of water-soluble pigments belonging to the flavonoid family, which are prominent plant secondary metabolites. nih.govnih.govfrontiersin.orgresearchgate.net These compounds are responsible for the vibrant red, purple, and blue coloration observed in many fruits, vegetables, and flowers. nih.govnih.govfrontiersin.orgresearchgate.net Beyond their role in providing color, which is crucial for attracting pollinators and aiding seed dispersal, anthocyanins also play a part in a plant's adaptation to various environmental stresses, including biotic and abiotic factors like pathogenic attacks, drought, and intense light. nih.govresearchgate.net Due to their chemical structure, featuring a central 2-phenylbenzopyrylium or flavylium (B80283) cation core, anthocyanins are classified as polyphenols. nih.gov Interest in anthocyanins extends beyond their botanical functions due to their potential implications for human health and their use as natural colorants in various industries. nih.govnih.govresearchgate.net

Significance of Nasunin (B1670220) as a Prominent Anthocyanin in Solanum melongena L. (Eggplant)

Solanum melongena L., commonly known as eggplant or aubergine, is an economically important vegetable widely cultivated globally. rjptonline.orgmdpi.com Eggplant fruits are recognized not only for their nutritional content but also for their abundance of health-promoting bioactive compounds, particularly phenolic acids and anthocyanins. mdpi.comacs.org Among the anthocyanins found in eggplant, this compound is particularly prominent, especially in the purple-colored varieties and is highly concentrated in the fruit's peel. rjptonline.orgacs.orgcore.ac.ukijcrt.org this compound is chemically identified as delphinidin-3-(coumaroylrutinoside)-5-glucoside or delphinidin-3-(p-coumaroylrutinoside)-5-glucoside. acs.orgcore.ac.uknih.gov It is the primary anthocyanin pigment responsible for the characteristic purple color of eggplant skin. core.ac.ukijcrt.org While present in few other foods, eggplants are considered a significant natural source of this compound. rjptonline.orgcore.ac.uk Studies have indicated that purple eggplant varieties contain higher amounts of this compound compared to white varieties. rjptonline.org

Overview of Current Academic Research Directions in this compound Biology and Mechanistic Action

Current academic research on this compound focuses on elucidating its biological activities and the underlying mechanisms of action. A significant area of investigation centers on this compound's potent antioxidant properties. rjptonline.orgcore.ac.ukijcrt.orgeaspublisher.comresearchgate.net Research indicates that this compound acts as a free radical scavenger and can protect cell membranes from damage. researchgate.netyok.gov.tr Its antioxidant activity is partly attributed to its ability to chelate iron, which interferes with the generation of hydroxyl radicals. core.ac.ukijcrt.orgeaspublisher.com Studies have shown this compound's protective effects against lipid peroxidation. researchgate.net

Another key research direction explores this compound's potential antiangiogenic activity. rjptonline.orgcore.ac.uknih.goveaspublisher.com Studies using in vitro and ex vivo models have demonstrated that this compound can suppress microvessel outgrowth and inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) in a dose-dependent manner. nih.goveaspublisher.com These findings suggest a potential role for this compound in preventing angiogenesis-related diseases. nih.goveaspublisher.com

Furthermore, research is investigating the impact of processing methods on this compound content and stability in eggplant. ijcrt.orgyok.gov.tr Studies have analyzed the biochemical constituents of different eggplant varieties and the effect of drying methods on anthocyanin content. rjptonline.orgyok.gov.tr The extraction and characterization of this compound from eggplant peels for potential applications as a natural antioxidant and dye are also areas of research. rjptonline.orgacs.orgijcrt.org Research also explores its potential protective effects against oxidative stress in specific cell types, such as osteoblasts. researchgate.net

While research highlights promising biological activities, variations in the concentration of phenolic compounds like this compound in eggplant can occur due to differing growing conditions. rjptonline.org Analytical techniques such as HPLC and GC-MS are employed to identify and quantify this compound and other phytochemicals in eggplant. rjptonline.orgresearchgate.net

Here is a table summarizing some research findings related to this compound's biological activities:

| Biological Activity | Observed Effects | Model/Method Used | Source(s) |

| Antioxidant | Free radical scavenging, protection against lipid peroxidation, iron chelation. | In vitro assays (DPPH, reducing properties), rat brain homogenate. | rjptonline.orgijcrt.orgeaspublisher.comresearchgate.net |

| Antiangiogenic | Suppression of microvessel outgrowth, inhibition of HUVEC proliferation. | Rat aortic ring assay (ex vivo), human umbilical vein endothelial cells (in vitro). | nih.goveaspublisher.com |

| Protective Effect | Protection against oxidative damage. | MC3T3-E1 osteoblastic cells (in vitro). | researchgate.net |

Properties

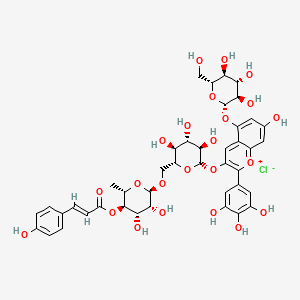

Molecular Formula |

C42H47ClO23 |

|---|---|

Molecular Weight |

955.3 g/mol |

IUPAC Name |

[(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxyoxan-2-yl]methoxy]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate chloride |

InChI |

InChI=1S/C42H46O23.ClH/c1-15-38(65-28(48)7-4-16-2-5-18(44)6-3-16)34(54)37(57)40(59-15)58-14-27-31(51)33(53)36(56)42(64-27)62-25-12-20-23(60-39(25)17-8-21(46)29(49)22(47)9-17)10-19(45)11-24(20)61-41-35(55)32(52)30(50)26(13-43)63-41;/h2-12,15,26-27,30-38,40-43,50-57H,13-14H2,1H3,(H4-,44,45,46,47,48,49);1H/t15-,26+,27+,30+,31+,32-,33-,34-,35+,36+,37+,38-,40+,41+,42+;/m0./s1 |

InChI Key |

OUUYNFWYLXMNQZ-YJIPZLSKSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C([O+]=C4C=C(C=C(C4=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O)O)O)O)O)OC(=O)/C=C/C7=CC=C(C=C7)O.[Cl-] |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O)O)O)O)O)OC(=O)C=CC7=CC=C(C=C7)O.[Cl-] |

Origin of Product |

United States |

Biochemical Characteristics and Biosynthetic Pathways of Nasunin

Structural Features and Isomerism of Nasunin (B1670220)

This compound is chemically defined as delphinidin (B77816) 3-[4-(p-coumaroyl)-L-rhamnosyl(1→6)glucopyranoside]-5-glucopyranoside. wikipedia.orgphcog.comnih.gov This structure consists of a delphinidin aglycone, which is a type of anthocyanidin, glycosylated with a rutinoside (composed of rhamnose and glucose) at the C3 position and a glucose moiety at the C5 position. wikipedia.orgphcog.comnih.gov A key feature of this compound is the acylation of the rutinoside with p-coumaric acid. wikipedia.orgphcog.comnih.gov

Genetic and Enzymatic Regulation of Anthocyanin Biosynthesis in Solanaceous Species

The biosynthesis of anthocyanins, including this compound, in Solanum melongena is a complex process governed by a series of enzymatic reactions and regulated at the genetic level. This pathway is part of the broader phenylpropanoid pathway, which utilizes phenylalanine as a precursor. nih.govnih.gov

Pathway Analysis in Solanum melongena L.

The anthocyanin biosynthetic pathway involves several key enzymes that catalyze sequential steps. The initial steps involve enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate coenzyme A ligase (4CL), which convert phenylalanine into activated cinnamic acid derivatives like 4-coumaroyl-CoA. nih.govthegoodscentscompany.com

Subsequently, chalcone (B49325) synthase (CHS) catalyzes the condensation of 4-coumaroyl-CoA with malonyl-CoA to form chalcone. nih.govthegoodscentscompany.comnih.gov Chalcone is then isomerized to naringenin (B18129) by chalcone isomerase (CHI). nih.govnih.gov Flavanone 3-hydroxylase (F3H) converts naringenin into dihydroflavonols, such as dihydrokaempferol. nih.govnih.gov Further hydroxylation steps, catalyzed by flavonoid 3'-hydroxylase (F3'H) and flavonoid 3',5'-hydroxylase (F3'5'H), lead to the formation of dihydrodelphinidin, the precursor for delphinidin-based anthocyanins like this compound. nih.govguidetopharmacology.orglipidmaps.org

Dihydroflavonols are then converted to colorless leucoanthocyanidins by dihydroflavonol 4-reductase (DFR). nih.govnih.gov Anthocyanidin synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX), catalyzes the conversion of leucoanthocyanidins into colored anthocyanidins, such as delphinidin. nih.govthegoodscentscompany.comnih.govfishersci.co.ukfoodb.ca

Finally, UDP-glucose:flavonoid-3-O-glucosyltransferase (UFGT or 3GT) glycosylates the anthocyanidin at the C3 position, forming anthocyanin 3-glucosides like delphinidin-3-glucoside. nih.govnih.gov Additional glycosylation and acylation steps are required to produce complex anthocyanins such as this compound. In eggplant, this compound is derived from delphinidin-3-rutinoside (D3R) through specific acylation and glycosylation steps, catalyzed by enzymes like BAHD anthocyanin acyltransferase (SmelAAT). nih.gov

A simplified representation of the core anthocyanin biosynthesis pathway leading to anthocyanidins is shown below:

| Enzyme | Reaction |

| Phenylalanine Ammonia-Lyase (PAL) | Phenylalanine → Cinnamic acid |

| Cinnamate-4-Hydroxylase (C4H) | Cinnamic acid → p-Coumaric acid |

| 4-Coumarate Coenzyme A Ligase (4CL) | p-Coumaric acid → 4-Coumaroyl-CoA |

| Chalcone Synthase (CHS) | 4-Coumaroyl-CoA + Malonyl-CoA → Chalcone |

| Chalcone Isomerase (CHI) | Chalcone → Naringenin |

| Flavanone 3-Hydroxylase (F3H) | Naringenin → Dihydrokaempferol |

| Flavonoid 3',5'-Hydroxylase (F3'5'H) | Dihydrokaempferol → Dihydrodelphinidin (via Dihydroquercetin) |

| Dihydroflavonol 4-Reductase (DFR) | Dihydrodelphinidin → Leucoanthocyanidin |

| Anthocyanidin Synthase (ANS/LDOX) | Leucoanthocyanidin → Delphinidin |

| UDP-glucose:Flavonoid-3-O-glucosyltransferase (UFGT/3GT) | Delphinidin → Delphinidin-3-glucoside |

| Specific glycosyltransferases and acyltransferases | Delphinidin-3-rutinoside → this compound (involving p-coumaroyl moiety) nih.gov |

Note: The pathway involves several intermediates and branches; this table highlights the key steps leading towards delphinidin-based anthocyanins.

Gene Expression Modulation in Anthocyanin Accumulation

Anthocyanin biosynthesis in eggplant is transcriptionally regulated by a complex network of genes, including both structural genes encoding the biosynthetic enzymes and regulatory genes, primarily transcription factors. nih.govthegoodscentscompany.comnih.govlipidmaps.orgfishersci.nlwikipedia.orgnih.gov The expression of structural genes like CHS, DFR, and ANS is crucial for anthocyanin production. nih.govguidetopharmacology.orgnih.govbmrb.io

Key regulatory elements include transcription factors belonging to the MYB, basic helix-loop-helix (bHLH or MYC), and WD40 repeat protein families. nih.govthegoodscentscompany.comnih.govlipidmaps.orgfishersci.nlwikipedia.orgnih.govwikipedia.orgnih.gov These factors often interact to form a multiprotein complex known as the MBW complex, which plays a crucial role in activating the transcription of anthocyanin biosynthetic genes. nih.govlipidmaps.orgfishersci.nlwikipedia.orgnih.gov

Research in Solanum melongena has identified specific regulatory genes influencing anthocyanin accumulation. For instance, MYB transcription factors such as SmMYB1, SmMYB113, SmMYB32, and SmMYB67 have been implicated in regulating anthocyanin biosynthesis. nih.govguidetopharmacology.orglipidmaps.orgfishersci.nlnih.govbmrb.iowikipedia.org Similarly, bHLH proteins like SmTT8 and SmbHLH1 are involved in this regulatory network, with some acting as activators and others potentially as repressors. lipidmaps.orgfishersci.nl

Studies have shown a strong correlation between the expression levels of these structural and regulatory genes and the accumulation of anthocyanins in eggplant fruit peel. nih.govguidetopharmacology.orgfishersci.nlnih.govbmrb.io Differential expression of regulatory genes, such as MybC and Myc, has been observed to coincide with increased expression of biosynthetic genes and higher anthocyanin concentration during fruit development. nih.gov Light is also a significant environmental factor that influences anthocyanin biosynthesis in eggplant, with light exposure often leading to increased accumulation of these pigments. nih.govthegoodscentscompany.comfishersci.se The coordinated action of these genetic and enzymatic components dictates the spatial and temporal patterns of anthocyanin production in eggplant tissues. fishersci.nlbmrb.io

Extraction and Advanced Analytical Methodologies for Nasunin Research

Sophisticated Extraction and Purification Techniques for Research Applications

The efficient extraction and purification of nasunin (B1670220) from plant material are critical initial steps for detailed research. Due to its nature as a water-soluble pigment, extraction typically involves polar solvents. ijcrt.org Subsequent purification steps often employ chromatographic methods to isolate this compound from other plant compounds.

Chromatographic Separations (e.g., Diaion HP20, Sephadex LH-20, TSKgel ODS-80Ts)

Chromatographic techniques are widely applied for the purification of this compound. Adsorption chromatography using resins such as Diaion HP20 is a common initial step. Following extraction, the this compound-containing solution can be applied to a Diaion HP20 column. tandfonline.com After washing the column to remove impurities, this compound is typically eluted using specific solvent systems. tandfonline.com

Size exclusion chromatography utilizing media like Sephadex LH-20 is another valuable technique. Sephadex LH-20 is a hydroxypropylated dextran (B179266) gel that swells in both water and organic solvents, allowing for separation based on molecular size and partition. cytivalifesciences.comresearchgate.net This dual character provides unique selectivity and high resolution for closely related molecular species. researchgate.net Sephadex LH-20 columns have been used to further purify this compound after initial extraction and chromatography on other media. tandfonline.com

Reversed-phase chromatography, often employing ODS (Octadecylsilyl) stationary phases, is frequently used for the final purification of this compound. TSKgel ODS-80Ts is an example of such a column. tandfonline.com This type of chromatography separates compounds based on their hydrophobicity.

Optimization of Acidified Solvent Systems (e.g., Acetic Acid, Trifluoroacetic Acid in Methanol (B129727)/Water)

Acidified solvent systems are crucial for the effective extraction and stability of anthocyanins like this compound. Acids such as acetic acid and trifluoroacetic acid (TFA) are commonly added to extraction solvents like methanol and water. ijcrt.orgtandfonline.comscirp.orgurjc.es The acidic environment helps to maintain the anthocyanin in its stable flavylium (B80283) cation form, which is colored and soluble. wikipedia.org

For instance, maceration of eggplant peels in 10% acetic acid solution has been reported as an effective initial extraction method. ijcrt.orgresearchgate.net Following this, further extraction steps may involve methanol and water. ijcrt.orgresearchgate.net The addition of TFA, typically at concentrations around 0.1% to 1%, to methanol/water mixtures is standard practice for both extraction and as a mobile phase in chromatographic separation of anthocyanins. ijcrt.orgtandfonline.comscirp.orgurjc.es This acidification protonates the anthocyanin molecule, enhancing its retention on reversed-phase columns and improving peak shape during HPLC analysis. urjc.es

Rigorous Qualitative and Quantitative Analytical Strategies for this compound Characterization

Once extracted and purified, this compound requires rigorous analytical methods for its identification, confirmation, and quantification. hyphenated techniques combining chromatography with mass spectrometry are particularly powerful for this purpose.

High-Performance Liquid Chromatography (HPLC) and HPLC-DAD-MS3

High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis of this compound. ijcrt.orgscirp.org It allows for the separation of this compound from other compounds in an extract based on its interaction with the stationary phase and the mobile phase. HPLC coupled with a Diode Array Detector (DAD) is commonly used, as DAD can detect compounds across a range of wavelengths, which is useful for identifying anthocyanins based on their characteristic UV-Vis spectra. chromatographytoday.comresearchgate.net this compound typically exhibits maximum absorbance around 520 nm, contributing to the purple color. ijcrt.org

HPLC-DAD can be further coupled with tandem mass spectrometry (MS), leading to techniques like HPLC-DAD-MS3. rjptonline.orgresearchgate.net This hyphenation provides highly specific identification and structural information. The MS component measures the mass-to-charge ratio of the eluting compounds, while tandem MS (MS/MS or MSn) involves fragmentation of selected ions to produce characteristic fragment ions. fao.org MS3 implies multiple stages of fragmentation, providing even more detailed structural elucidation. HPLC-DAD-MS3 analyses have been used to identify this compound and other anthocyanins in eggplant peels. rjptonline.orgresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a widely used and sensitive technique for the qualitative and quantitative analysis of this compound. ijcrt.orgscirp.orgscirp.orgnih.govsciex.com LC-MS/MS combines the separation power of LC with the high sensitivity and selectivity of MS/MS. This allows for the detection and identification of this compound even in complex matrices and at low concentrations. sciex.com

In LC-MS/MS, the separated compounds from the LC column enter the mass spectrometer, where they are ionized. In the MS/MS component, a specific ion (precursor ion) corresponding to this compound is selected and fragmented in a collision cell. The resulting fragment ions (product ions) are then detected. fao.org The pattern of these fragment ions is unique to this compound, providing a high level of confidence in its identification. LC-MS/MS has been used for the analysis of phenolic compounds, including anthocyanins, in eggplant skin extracts. scirp.orgscirp.org While some studies using LC-MS did not detect this compound, likely due to variations in eggplant varieties or extraction/analysis parameters, LC-MS/MS remains a powerful tool for its characterization when present. scirp.orgscirp.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is typically used for the analysis of volatile or semi-volatile compounds. While this compound itself is a relatively large and non-volatile anthocyanin, GC-MS can be employed for the analysis of its degradation products or, more importantly, for the confirmation of isomers after appropriate derivatization if necessary to increase volatility. rjptonline.orggoogleapis.comjfda-online.com

Research has indicated that this compound exists as cis and trans isomers related to the p-coumaric acid moiety in its structure. rjptonline.orgnih.gov While HPLC and LC-MS techniques are primary for analyzing the intact molecule, GC-MS, potentially coupled with tandem MS (GC-MS/MS), offers enhanced capabilities for separating and identifying closely related isomers or degradation products based on their distinct fragmentation patterns and retention times on the GC column. researchgate.net GC-MS analysis has been used in phytochemical screening of eggplant peel extracts, and the presence of this compound has been reported to be confirmed by GC-MS analysis, likely by analyzing specific markers or derivatives. rjptonline.org GC-MS/MS is particularly effective in distinguishing isomers due to its ability to select specific molecular ions and analyze their unique fragmentation patterns. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Spectral Analysis

UV-Vis absorption spectroscopy is a valuable technique employed to study the spectral characteristics of this compound and to investigate its interactions with other molecules, such as proteins. This method measures the absorbance of light energy by a compound in solution, which causes electrons to transition from the ground state to an excited singlet state libretexts.org. The UV-Vis region typically covers wavelengths from 200 to 800 nm libretexts.org.

The absorption spectrum of this compound extract from eggplant peels exhibits a deep purple tonality with a characteristic maximum absorbance () at 522 nm in an acidic solution at pH 2.32. researchgate.net. This specific wavelength corresponds to the absorption of light by the chromophore structure of this compound, which is responsible for its purple color.

UV-Vis analysis can also reveal structural changes or interactions. For instance, studies investigating the molecular interaction of anthocyanin-rich eggplant extracts with bovine α-lactalbumin (α-lac) have utilized UV-Vis absorption spectroscopy. Changes in the absorption spectra of α-lac in the presence of increasing concentrations of this compound, such as an increase in the absorbance peak and a slight blue shift, indicate that the binding of this compound affects the accessibility of residues like Tryptophan, Tyrosine, and Phenylalanine, suggesting conformational alterations in the protein structure .

Electron Spin Resonance (ESR) Spectrometry for Radical Scavenging Assessment

Electron Spin Resonance (ESR) spectrometry, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly specific and sensitive technique used to study systems containing unpaired electrons, such as free radicals uu.se. This makes ESR particularly useful for assessing the radical scavenging activities of antioxidant compounds like this compound.

In the context of this compound research, ESR spectrometry is employed with spin-trapping agents, such as 5,5-dimethyl-1-pyrroline-N-oxide (DMPO), to detect and measure short-lived free radicals. Hydroxyl radicals (•OH) and superoxide (B77818) anion radicals (O₂•⁻) generated by systems like the Fenton reaction or the hypoxanthine-xanthine oxidase system can be measured as DMPO-OH or DMPO-OOH spin adducts using ESR researchgate.netnih.gov.

Studies using ESR spectrometry have demonstrated that this compound possesses potent radical scavenging activities. This compound showed significant scavenging activity against superoxide anion radicals and also inhibited hydroxyl radical generation researchgate.netnih.gov. The superoxide anion radical scavenging activity of this compound has been quantified, showing a potent effect researchgate.net. Furthermore, research indicates that this compound's inhibition of hydroxyl radical generation is likely due to its ability to chelate ferrous ions rather than direct scavenging of the radical itself researchgate.netnih.gov. This chelating ability prevents the initiation of radical-generating reactions.

Research findings on the radical scavenging activities of this compound using ESR include:

| Radical Species | This compound Activity | Standard Used |

| Superoxide Anion (O₂•⁻) | Potent scavenging (143 ± 8 SOD-equivalent U/mg) researchgate.net | Bovine erythrocyte superoxide dismutase (SOD) researchgate.net |

| Hydroxyl Radical (•OH) | Inhibition of generation (0.65 ± 0.07 EPC-K1-equivalent µmol/mg) researchgate.net | L-Ascorbic acid 2-[3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6yl-hydrogen phosphate] potassium salt (EPC-K1) researchgate.net |

These findings highlight the effectiveness of this compound as a free radical scavenger, particularly against superoxide anion radicals, as determined through ESR spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable technique for the comprehensive structural elucidation of organic molecules, including complex natural products like this compound weebly.commdpi.com. NMR provides detailed information about the topology, dynamics, and three-dimensional structure of molecules weebly.com.

Various NMR techniques, including one-dimensional (1D) and two-dimensional (2D) NMR, are applied to determine the structure of this compound. These methods help in identifying individual sugar residues, their anomeric configurations, the types of interglycosidic linkages, the sequence of sugar units, and the position of any attached acyl groups nih.gov.

In the case of this compound, NMR spectroscopy has been crucial in identifying and confirming its structure as delphinidin (B77816) 3-[4-(p-coumaroyl)-l-rhamnosyl(1→6)glucopyranoside]-5-glucopyranoside researchgate.net. Analysis using techniques like ¹H and ¹³C NMR, in conjunction with 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence), allows researchers to assign signals to specific atoms within the molecule and determine their connectivity researchgate.net.

Furthermore, NMR spectroscopy has revealed that this compound isolated from eggplant can exist as a mixture of cis and trans isomers related to the p-coumaric acid moiety within its structure researchgate.net. The signals corresponding to these isomers can be distinguished and assigned through detailed NMR spectral analysis researchgate.net.

NMR spectroscopy is considered one of the most important techniques for structure elucidation in organic chemistry and natural product research due to its ability to provide detailed structural information at the atomic level weebly.commdpi.comrsc.org.

Molecular Mechanisms of Preclinical Pharmacological Activities of Nasunin

Mechanisms of Antioxidant Activity

Nasunin (B1670220) exhibits antioxidant activity through several mechanisms, including direct radical scavenging, metal chelation, and protecting against lipid peroxidation. researchgate.netnih.govmdpi.comjapsonline.com These actions contribute to its ability to modulate intracellular reactive oxygen species (ROS) levels in various cell types. researchgate.netresearchgate.net

Direct Scavenging of Specific Reactive Oxygen Species (e.g., Superoxide (B77818) Anion Radicals)

This compound has demonstrated potent direct scavenging activity against superoxide anion radicals (O₂•⁻). researchgate.netmdpi.com Studies using electron spin resonance spectrometry have shown that this compound can effectively scavenge O₂•⁻ generated by systems such as hypoxanthine-xanthine oxidase. researchgate.netnih.gov Its O₂•⁻ scavenging activity has been quantified, showing a potency of 143 superoxide dismutase (SOD)-equivalent units per milligram. mdpi.comnih.gov This direct scavenging helps to neutralize harmful free radicals, reducing oxidative stress. researchgate.netkwarastatepolytechnic.edu.ng

Transition Metal Chelation and Inhibition of Hydroxyl Radical Generation (e.g., Ferrous Ion Chelation)

This compound's antioxidant activity also involves the chelation of transition metal ions, particularly ferrous ions (Fe²⁺). core.ac.ukresearchgate.netjapsonline.com By chelating iron, this compound inhibits the Fenton reaction, a key process that generates highly reactive hydroxyl radicals (•OH). core.ac.ukresearchgate.net While this compound shows some •OH scavenging activity, research indicates that its primary mechanism against •OH generation is through the inhibition of the generating system via ferrous ion chelation, rather than direct scavenging of the radical itself. researchgate.netnih.gov This metal-chelating ability is crucial in preventing the formation of damaging hydroxyl radicals. core.ac.ukkwarastatepolytechnic.edu.ng

Protective Effects Against Lipid Peroxidation in Cellular and Tissue Homogenate Models

Lipid peroxidation is a process where free radicals damage lipids, particularly in cell membranes. bioquochem.com this compound has been shown to protect against lipid peroxidation in various models, including brain homogenates. researchgate.netnih.govnih.gov Studies have measured the levels of malondialdehyde (MDA) and 4-hydroxyalkenals, common indicators of lipid peroxidation, and found that this compound can significantly reduce their formation. researchgate.netnih.gov This protective effect underscores its role in maintaining cellular integrity under oxidative stress. researchgate.netnih.govjapsonline.com this compound's ability to suppress lipid peroxidation has been observed in liver lipids in rat models of induced oxidative stress. tandfonline.com

Modulation of Intracellular ROS Accumulation in Macrophage and Osteoblast Cell Lines

This compound influences the accumulation of intracellular ROS in specific cell lines, such as macrophages and osteoblasts. researchgate.nettandfonline.comresearchgate.net In MC3T3-E1 osteoblast cells, this compound has been shown to prevent the increase of intracellular ROS induced by oxidative stress agents like tert-butyl hydroperoxide (t-BHP). researchgate.netresearchgate.net This modulation of intracellular ROS contributes to its protective effects against oxidative damage and dysfunction in these cells. researchgate.netresearchgate.net Similarly, in lipopolysaccharide (LPS)-stimulated RAW264 macrophages, this compound effectively reduced the accumulation of intracellular ROS. tandfonline.comnih.gov

Mechanisms of Anti-inflammatory Activity

This compound exhibits anti-inflammatory activity, particularly in models of inflammation induced by stimuli like lipopolysaccharide (LPS). tandfonline.comnih.gov Its effects involve the suppression of key pro-inflammatory mediators. tandfonline.comresearchgate.netyok.gov.tr

Suppression of Pro-inflammatory Mediator Production (e.g., Tumor Necrosis Factor-α, Interleukin-6, Nitric Oxide, Inducible Nitric Oxide Synthase) in Lipopolysaccharide-Stimulated Macrophage Models

In LPS-stimulated RAW264 mouse macrophages, a common model for studying inflammation, this compound has been shown to reduce the production and secretion of several pro-inflammatory mediators in a dose-dependent manner. tandfonline.comnih.gov These include Tumor Necrosis Factor-α (TNF-α), Interleukin-6 (IL-6), and nitric oxide (NO). tandfonline.comnih.govmdpi.com Furthermore, this compound suppresses the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production in inflammatory conditions. tandfonline.comnih.gov This suppression of pro-inflammatory mediators is linked, at least in part, to this compound's antioxidant activity and its ability to inhibit ROS-mediated signaling pathways such as NF-κB and p38. tandfonline.comnih.gov

Inhibition of Nuclear Factor-κB (NF-κB) Signaling Pathway Activation

The NF-κB signaling pathway plays a critical role in the induction of pro-inflammatory mediators. Activation of NF-κB typically involves the degradation of its inhibitory protein, Inhibitor of κB-α (IκB-α), allowing the p65 subunit of NF-κB to translocate into the nucleus and activate gene transcription. Research indicates that this compound can modulate this pathway.

Suppression of Inhibitor of κB-α (IκB-α) Degradation

Studies have shown that this compound can suppress the degradation of IκB-α. In lipopolysaccharide (LPS)-stimulated RAW264 mouse macrophages, pretreatment with this compound reversed the decrease in IκB-α levels observed after LPS treatment alone. This suggests that this compound helps maintain IκB-α, thereby preventing the release and activation of NF-κB.

Attenuation of p65 Subunit Nuclear Translocation

Consistent with its effect on IκB-α degradation, this compound has been shown to attenuate the nuclear translocation of the p65 subunit of NF-κB. In LPS-stimulated RAW264 macrophages, stimulation with LPS for 15 minutes increased the amount of NF-κB p65 in the nuclear fraction. However, pretreatment with this compound significantly inhibited this LPS-induced translocation of NF-κB p65, leading to the recovery of cytosolic distribution of NF-κB p65. This inhibition of p65 nuclear translocation is a key mechanism by which this compound may suppress NF-κB activation and subsequent inflammatory responses.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

MAPK signaling pathways, including p38, JNK, and ERK, are also crucial in mediating inflammatory responses induced by various stimuli like LPS. Studies have investigated the effects of this compound on the phosphorylation status of these kinases.

Attenuation of Akt Phosphorylation

Research indicates that this compound can attenuate the phosphorylation of Akt, a signaling molecule involved in pro-inflammatory mediator production and linked to NF-κB activation. In LPS-stimulated RAW264 macrophages, LPS treatment significantly increased the phosphorylation levels of Akt. Pretreatment with this compound (at a concentration of 80 µM) significantly attenuated this LPS-induced Akt phosphorylation. This suggests that this compound may suppress the PI3K/Akt/NF-κB signaling pathway.

Attenuation of p38 Phosphorylation

This compound has also been shown to attenuate the phosphorylation of p38 MAPK. Similar to Akt, p38 is involved in the production of pro-inflammatory mediators. In LPS-stimulated RAW264 macrophages, LPS treatment led to a marked increase in p38 phosphorylation. Pretreatment with this compound (80 µM) significantly attenuated this increase in p38 phosphorylation. These findings suggest that this compound inhibits pro-inflammatory mediator production, in part, via the suppression of the p38 signaling pathway.

Here is a table summarizing the effects of this compound on the phosphorylation of Akt and p38 in LPS-stimulated RAW264 macrophages:

| Treatment (1h pretreatment, 15 min LPS) | Akt Phosphorylation Level (Relative to Control) | p38 Phosphorylation Level (Relative to Control) |

| Control | Baseline | Baseline |

| LPS | Increased | Increased |

| This compound (20 µM) + LPS | Attenuated (compared to LPS alone) | Attenuated (compared to LPS alone) |

| This compound (80 µM) + LPS | Significantly Attenuated (compared to LPS alone) | Significantly Attenuated (compared to LPS alone) |

Note: Data is illustrative based on research findings indicating attenuation and significant attenuation at specified concentrations compared to LPS treatment alone.

Investigation into Effects on JNK and ERK Phosphorylation

The effects of this compound on the phosphorylation of other MAPK family members, JNK and ERK, have also been investigated. In contrast to its effects on Akt and p38, studies in LPS-stimulated RAW264 macrophages showed that this compound pretreatment did not significantly affect the LPS-induced phosphorylation of JNK or ERK1/2. This suggests a degree of specificity in this compound's modulatory effects on different MAPK pathways.

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

| This compound | 44256909 or 154723842 |

| Inhibitor of κB-α (IκB-α) | 23701 |

| p65 subunit (NF-κB) | 442569 |

| Akt (Protein Kinase B) | 5288513 |

| p38 MAPK | 5632 or 24899733 or 4665 |

| JNK (c-Jun N-terminal kinase) | 2865 or 11422035 or 57340686 or 8515 or 11665831 |

| ERK (Extracellular signal-regulated kinase) | 1972 |

| This compound, a prominent anthocyanin found in the peel of eggplants (Solanum melongena L.), has been the subject of preclinical research to elucidate its potential pharmacological activities at the molecular level. Studies have focused on its inhibitory effects on key signaling pathways involved in inflammatory responses, particularly the Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. |

Preclinical investigations have explored the molecular mechanisms by which this compound exerts its biological effects, with a significant focus on its interaction with cellular signaling cascades that regulate inflammation.

Inhibition of Nuclear Factor-κB (NF-κB) Signaling Pathway Activation

The NF-κB signaling pathway plays a critical role in the induction of pro-inflammatory mediators. The activation of NF-κB typically involves the phosphorylation and subsequent degradation of its inhibitory protein, Inhibitor of κB-α (IκB-α), which allows the p65 subunit of NF-κB to translocate into the nucleus and activate the transcription of target genes, including those encoding pro-inflammatory cytokines and mediators. Research indicates that this compound can modulate this pathway.

Suppression of Inhibitor of κB-α (IκB-α) Degradation

Studies have shown that this compound can suppress the degradation of IκB-α. In lipopolysaccharide (LPS)-stimulated RAW264 mouse macrophages, pretreatment with this compound reversed the decrease in IκB-α levels observed after LPS treatment alone. This suggests that this compound helps maintain cellular levels of IκB-α, thereby preventing the release and activation of NF-κB.

Attenuation of p65 Subunit Nuclear Translocation

Consistent with its effect on IκB-α degradation, this compound has been shown to attenuate the nuclear translocation of the p65 subunit of NF-κB. In LPS-stimulated RAW264 macrophages, stimulation with LPS for 15 minutes enhanced the amount of NF-κB p65 in the nuclear fraction. However, pretreatment with 80 µM this compound significantly inhibited this LPS-induced translocation of NF-κB p65, leading to the recovery of cytosolic distribution of NF-κB p65. This inhibition of p65 nuclear translocation is a key mechanism by which this compound may suppress NF-κB activation and subsequent inflammatory responses.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

MAPK signaling pathways, including p38, JNK, and ERK, are also crucial in mediating inflammatory responses induced by various stimuli like LPS. These pathways involve a cascade of phosphorylation events that ultimately activate transcription factors leading to the expression of pro-inflammatory mediators. Studies have investigated the effects of this compound on the phosphorylation status of these kinases.

Attenuation of Akt Phosphorylation

Research indicates that this compound can attenuate the phosphorylation of Akt, a signaling molecule involved in pro-inflammatory mediator production and linked to NF-κB activation. In LPS-stimulated RAW264 macrophages, LPS treatment significantly increased the phosphorylation levels of Akt. Pretreatment with this compound (at a concentration of 80 µM) significantly attenuated the LPS-induced phosphorylation of Akt. This suggests that this compound may suppress the PI3K/Akt/NF-κB signaling pathway.

Attenuation of p38 Phosphorylation

This compound has also been shown to attenuate the phosphorylation of p38 MAPK. Similar to Akt, p38 is involved in the production of pro-inflammatory mediators. In LPS-stimulated RAW264 macrophages, LPS treatment led to a marked increase in p38 phosphorylation. Pretreatment with this compound (80 µM) significantly attenuated this increase in p38 phosphorylation. These findings suggest that this compound inhibits pro-inflammatory mediator production, in part, via the suppression of the p38 signaling pathway.

Here is a table illustrating the effects of this compound on the phosphorylation of Akt and p38 in LPS-stimulated RAW264 macrophages based on research findings:

| Treatment (1h pretreatment, 15 min LPS) | Akt Phosphorylation Level (Relative to Control) | p38 Phosphorylation Level (Relative to Control) |

| Control | Baseline | Baseline |

| LPS | Increased | Increased |

| This compound (20 µM) + LPS | Attenuated (compared to LPS alone) | Attenuated (compared to LPS alone) |

| This compound (80 µM) + LPS | Significantly Attenuated (compared to LPS alone) | Significantly Attenuated (compared to LPS alone) |

Note: Data is based on research findings indicating attenuation and significant attenuation at specified concentrations compared to LPS treatment alone.

Investigation into Effects on JNK and ERK Phosphorylation

The effects of this compound on the phosphorylation of other MAPK family members, JNK and ERK, have also been investigated. In contrast to its effects on Akt and p38, studies in LPS-stimulated RAW264 macrophages showed that this compound pretreatment did not significantly affect the LPS-induced phosphorylation of JNK or ERK1/2. This suggests a degree of specificity in this compound's modulatory effects on different MAPK pathways.

Crosstalk with ROS-Mediated Cell Signaling Pathways

Reactive Oxygen Species (ROS) are involved in various cellular processes, including signaling pathways. However, excessive ROS production can lead to oxidative stress and cellular dysfunction. This compound, known for its antioxidant properties, has been shown to interact with ROS-mediated signaling pathways. Studies in lipopolysaccharide (LPS)-stimulated RAW264 macrophages indicate that this compound inhibits the intracellular accumulation of ROS. tandfonline.comnih.gov This reduction in ROS subsequently leads to the suppression of key signaling molecules involved in pro-inflammatory mediator production, such as NF-κB, Akt, and p38. tandfonline.comnih.gov Specifically, this compound was observed to diminish LPS-induced NF-κB activation by inhibiting the degradation of its inhibitor, IκB-α, and preventing the nuclear translocation of the p65 subunit of NF-κB. nih.govmedchemexpress.commedchemexpress.com Furthermore, this compound attenuated the phosphorylation of Akt and p38, which are also involved in the production of pro-inflammatory mediators. nih.govmedchemexpress.commedchemexpress.com This suggests that this compound's anti-inflammatory effects are, at least in part, mediated by its ability to modulate ROS-mediated PI3K/Akt/NF-κB and p38 signaling pathways. tandfonline.com The antioxidant activity of this compound is implicated in this modulation. tandfonline.com

Mechanisms of Anti-angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process in various physiological and pathological conditions, including tumor growth and metastasis. This compound has demonstrated anti-angiogenic activity in preclinical models. researchgate.netacs.orgnih.gov

Suppression of Microvessel Outgrowth in Ex Vivo Models (e.g., Rat Aortic Ring Assay)

Here is a summary of findings from rat aortic ring assays:

| Concentration of this compound | Effect on Microvessel Outgrowth | Citation |

| > 10 µM | Significant inhibition | acs.orgnih.gov |

| 200 µM | Strong suppression | acs.org |

Inhibition of Endothelial Cell Proliferation (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

Endothelial cell proliferation is a fundamental step in the angiogenic process. Studies using Human Umbilical Vein Endothelial Cells (HUVECs), a common in vitro model for endothelial function studies, have shown that this compound suppresses HUVEC proliferation. medchemexpress.commedchemexpress.comresearchgate.netacs.orgnih.gov This effect is dose-dependent, with significant inhibition observed at concentrations ranging from 50 to 200 µM. acs.orgnih.gov The inhibition of endothelial cell proliferation is considered a key mechanism by which many anti-angiogenic plant polyphenols exert their effects. acs.org

Here is a summary of this compound's effect on HUVEC proliferation:

| Concentration of this compound | Effect on HUVEC Proliferation | Citation |

| 50-200 µM | Dose-dependent inhibition (significant at this range) | acs.orgnih.gov |

Analysis of Effects on Endothelial Cell Chemotaxis and Tube Formation in Specific in vitro Models

Endothelial cell chemotaxis (directed migration) and tube formation (organization into capillary-like structures) are other crucial aspects of angiogenesis. While this compound has shown efficacy in inhibiting microvessel outgrowth and endothelial cell proliferation, its effects on chemotaxis and tube formation in specific in vitro models appear limited. Studies using HUVECs in a Boyden chamber assay for chemotaxis and on a reconstituted basement membrane for tube formation assay found that this compound had no significant effect on these processes, even at concentrations (up to 200 µM) that suppressed microvessel outgrowth in the rat aortic ring assay. researchgate.netacs.orgnih.gov This suggests that this compound's anti-angiogenic activity may primarily stem from its ability to inhibit endothelial cell proliferation rather than affecting their migration or ability to form complex tube structures. acs.org

Mechanisms of Osteoblast Protective Activity

Osteoblasts are responsible for bone formation, and their dysfunction can contribute to bone diseases like osteoporosis. Oxidative stress is known to negatively impact osteoblast function. daneshyari.comarchivesofmedicalscience.comresearchgate.net

Protection Against Oxidative Damage in Osteoblastic Cell Lines (e.g., MC3T3-E1)

This compound has demonstrated protective effects against oxidative damage in osteoblastic cell lines, such as MC3T3-E1 cells. daneshyari.comresearchgate.netdoaj.org Tert-butyl hydroperoxide (t-BHP) is commonly used to induce oxidative damage in these cells. daneshyari.com Pretreatment with purified this compound has been shown to significantly increase the viability and reduce apoptosis of MC3T3-E1 cells exposed to t-BHP. daneshyari.comresearchgate.netdoaj.org this compound at a concentration of 10⁻⁹ M prevented t-BHP-induced osteoblastic dysfunction and alterations in cytoskeleton organization. daneshyari.comresearchgate.net This protective effect is associated with both an increase in intracellular glutathione (B108866), a key antioxidant, and a decrease in intracellular reactive oxygen species. daneshyari.comresearchgate.net

Furthermore, this compound treatment helped recover the reduction in osteoblast differentiation markers, such as alkaline phosphatase and collagen content, that was observed in t-BHP-treated cells. daneshyari.comresearchgate.net The protective action of this compound against t-BHP-induced osteoblastic dysfunction involves the activation of the phosphoinositide 3-kinase/Akt (PI3K/Akt) signaling pathway. daneshyari.comresearchgate.net Inhibition of PI3K with LY294002 worsened the cytotoxic effect of t-BHP and reversed the protective effect of this compound. daneshyari.comresearchgate.net this compound also prevented the decrease in Akt phosphorylation induced by t-BHP. daneshyari.comresearchgate.net These findings highlight this compound's potential in protecting osteoblasts from oxidative stress through modulating intracellular antioxidant levels and activating pro-survival signaling pathways. daneshyari.comresearchgate.net

Here is a summary of this compound's protective effects on MC3T3-E1 cells exposed to t-BHP:

| This compound Concentration (Pretreatment) | Effect on Cell Viability | Effect on Apoptosis | Effect on Intracellular ROS | Effect on Intracellular Glutathione | Recovery of Differentiation Markers | PI3K/Akt Pathway | Citation |

| 10⁻¹⁰ - 10⁻⁶ M | Significantly increased | Reduced | - | - | - | - | daneshyari.comresearchgate.netdoaj.org |

| 10⁻⁹ M | - | - | Decreased | Increased | Recovered (Alkaline phosphatase, collagen) | Activation observed (prevented decreased Akt phosphorylation) | daneshyari.comresearchgate.net |

Activation of Phosphoinositide 3-Kinase/Akt (PI3K/Akt) Signaling Pathway in Osteoblasts

Research indicates that this compound protects against tert-butyl hydroperoxide (t-BHP)-induced osteoblastic dysfunction, at least in part, by activating the phosphoinositide 3-kinase/Akt (PI3K/Akt) signaling pathway. researchgate.netdoaj.org Studies using MC3T3-E1 osteoblastic cells have shown that this compound can prevent the decreased Akt phosphorylation that is observed in cells treated with t-BHP. researchgate.net The use of LY294002, a specific inhibitor of PI3K, has been shown to worsen the cytotoxic effects of t-BHP and reverse the protective actions of this compound, further supporting the role of the PI3K/Akt pathway in this compound's protective mechanism in osteoblasts. researchgate.netdoaj.org The PI3K/Akt pathway is known to play a central role in cell survival, growth, and proliferation, and there is increasing evidence of its importance in osteoblast differentiation and homeostasis. researchgate.netnih.gov

Role in Maintaining Intracellular Glutathione Homeostasis and Reducing Intracellular Reactive Oxygen Species

This compound has demonstrated a role in mitigating oxidative stress in osteoblastic cells by influencing intracellular glutathione levels and reducing reactive oxygen species (ROS). researchgate.netdaneshyari.com In MC3T3-E1 cells subjected to t-BHP-induced oxidative damage, this compound pretreatment at a concentration of 10-9 M prevented osteoblastic dysfunction. researchgate.net This protective effect was associated with both an increase in intracellular glutathione and a decrease in intracellular reactive oxygen species. researchgate.netdaneshyari.com Maintaining glutathione homeostasis is crucial for neutralizing ROS and establishing a favorable redox environment for osteoblast differentiation. jci.org Excessive ROS can negatively impact osteoblast differentiation and survival. researchgate.netjci.org

Restoration of Osteoblast Differentiation Markers (e.g., Alkaline Phosphatase, Collagen Content)

Oxidative stress induced by agents like t-BHP can lead to a reduction in key osteoblast differentiation markers. researchgate.netdaneshyari.com Studies have shown that this compound pretreatment can counteract this effect, leading to the recovery of these markers in damaged osteoblastic cells. researchgate.netdoaj.org Specifically, the t-BHP-induced reduction in alkaline phosphatase and collagen content, important indicators of osteoblast differentiation and extracellular matrix synthesis, was restored in cells pretreated with this compound. researchgate.netdoaj.orgnih.gov Alkaline phosphatase is considered a key marker indicating osteoblast differentiation and plays a critical role in bone mineralization. nih.govscribd.com Collagen, particularly type I collagen, is a major structural protein in bone matrix synthesized by osteoblasts. nih.govdrwillcole.com

Emerging Preclinical Pharmacological Investigations

Beyond its effects on osteoblasts, this compound, as an anthocyanin, is being explored for its potential in other preclinical pharmacological contexts, leveraging the broader known activities of this class of compounds. cenmed.comnih.govnih.govuni.lu

Cardioprotective Mechanisms in Preclinical Models (as an Anthocyanin)

As an anthocyanin, this compound's potential cardioprotective mechanisms are being investigated in preclinical models. Anthocyanins, in general, have been associated with various cardiovascular benefits in preclinical studies. These mechanisms often involve their antioxidant and anti-inflammatory properties, as well as their influence on vascular function and lipid metabolism. cenmed.comnih.govnih.gov

Neuroprotective Mechanisms in Preclinical Models (as an Anthocyanin)

Preclinical research also explores the neuroprotective potential of anthocyanins, including this compound. cenmed.com Proposed neuroprotective mechanisms of anthocyanins in preclinical models include their ability to cross the blood-brain barrier, reduce neuroinflammation, protect against oxidative stress in neuronal cells, and influence signaling pathways critical for neuronal survival and function. cenmed.com

Anticancer Mechanisms in Preclinical Models (as an Anthocyanin)

The anticancer mechanisms of anthocyanins in preclinical models are another area of emerging investigation. uni.lu Studies in this area explore the potential of anthocyanins to inhibit cancer cell proliferation, induce apoptosis, suppress angiogenesis, and modulate signaling pathways involved in cancer development and progression. uni.lu These investigations contribute to the broader understanding of the potential therapeutic applications of anthocyanins.

Cellular and Molecular Interactions of Nasunin

Interaction with Specific Biological Macromolecules (e.g., Bovine α-Lactalbumin)

Studies have investigated the molecular interaction between nasunin (B1670220) and bovine α-lactalbumin (α-lac), a milk protein. These interactions have been explored using a combination of experimental and computational methods to understand the binding mechanisms and resulting structural changes in the protein.

Fluorescence Quenching Analyses to Elucidate Binding Mechanisms

Fluorescence spectroscopy is a technique used to study the binding of proteins with various ligands, including polyphenols. nih.gov Bovine α-lactalbumin contains intrinsic fluorophores, specifically tryptophan residues (Trp-118, Trp-60, Trp-104, and Trp-26), which contribute significantly to its intrinsic fluorescence. nih.gov The interaction of a ligand with α-lactalbumin can lead to the quenching of this intrinsic fluorescence, providing insights into the binding event. nih.gov

Fluorescence quenching experiments have demonstrated that this compound effectively quenches the intrinsic fluorescence of α-lactalbumin. This reduction in fluorescence intensity suggests a binding interaction between this compound and the protein. The quenching mechanism has been identified as static quenching, indicating the formation of a complex between this compound and α-lactalbumin. nih.goviranjournals.ir The decrease in fluorescence intensity is potentially linked to conformational changes in α-lactalbumin and the interaction with fluorescent residues, particularly Trp104.

Data from fluorescence quenching experiments can be analyzed using the Stern-Volmer equation to determine the Stern-Volmer quenching constant (Ksv) and binding constants (Kb). nih.gov For instance, studies on the interaction of other compounds with α-lactalbumin have reported Ksv values, which help distinguish between static and dynamic quenching. iranjournals.ir

Spectroscopic Investigations of Induced Conformational Changes in Target Proteins (e.g., UV-Vis, Circular Dichroism)

Spectroscopic techniques such as UV-Vis absorption spectroscopy and Circular Dichroism (CD) spectroscopy are employed to investigate the structural changes in proteins upon interaction with ligands. mdpi.comresearchgate.net

UV-Vis absorption spectroscopy can detect changes in the protein's environment and conformation due to ligand binding. researchgate.net For α-lactalbumin, the UV absorption spectrum typically shows a peak around 280 nm, primarily attributed to the aromatic amino acids like tryptophan and tyrosine. researchgate.net Changes in the intensity or wavelength of this peak upon the addition of a ligand can indicate interaction and potential conformational alterations. researchgate.net Studies have shown that the UV-Vis absorption of α-lactalbumin is affected by the presence of this compound, suggesting changes in the protein's structure.

Circular Dichroism (CD) spectroscopy, particularly in the far-UV region (200-250 nm), is sensitive to changes in the secondary structure of proteins (e.g., alpha-helices, beta-sheets). mdpi.com By analyzing the CD spectra of α-lactalbumin in the presence and absence of this compound, researchers can determine how the binding of this compound affects the protein's secondary structure. Studies have revealed that the interaction of this compound with α-lactalbumin leads to changes in the protein's secondary structure, including a decrease in the percentage of alpha-helix content. This indicates that this compound binding induces conformational rearrangements in the protein.

The secondary structure composition of proteins like α-lactalbumin can be quantified from CD data. For example, native bovine α-lactalbumin is reported to consist of a certain percentage of α-helices and β-sheets. mdpi.com Upon interaction with ligands, these percentages can change, as observed in studies with this compound and other compounds. mdpi.com

| Secondary Structure Element | Native α-Lactalbumin (%) | α-Lactalbumin + this compound (%) (Example Change) |

| α-helix | ~26-30 mdpi.com | Decreased |

| β-sheet | ~12-14 mdpi.com | Increased mdpi.com |

| Disordered/Other | ~58-60 mdpi.com | Little change |

Computational Approaches for Predicting Binding Sites and Interaction Forces (e.g., Molecular Docking)

Computational methods, such as molecular docking and molecular dynamics simulations, are valuable tools for complementing experimental data and providing detailed insights into the molecular interactions between a ligand and a protein. kyushu-u.ac.jpopenaccessjournals.com Molecular docking aims to predict the preferred binding sites of a ligand on a protein and the forces involved in the interaction. openaccessjournals.comnih.gov

Molecular docking studies on the interaction between this compound and α-lactalbumin have been conducted to identify the potential binding sites and the nature of the interactions. These studies involve preparing the protein structure (often obtained from databases like the Protein Data Bank) and the ligand structure, and then simulating their interaction to find the most stable binding poses. kyushu-u.ac.jp

Results from molecular docking have indicated that this compound binds to α-lactalbumin. The studies suggest that both hydrogen binding and hydrophobic interactions play a role in stabilizing the this compound-α-lactalbumin complex. For instance, one study pointed out that hydrogen binding had a significant influence on the constitution of the complex. Molecular dynamics simulations can further assess the stability of the predicted complexes over time. kyushu-u.ac.jp

Computational approaches help visualize the interaction at the atomic level, identifying specific amino acid residues in the protein that are involved in binding with this compound. mdpi.com This provides a more detailed understanding of the molecular recognition process.

Broader Modulation of Intracellular Signaling Networks (General Polyphenol Context)

While specific detailed research on this compound's broad modulation of intracellular signaling networks was not extensively covered in the provided search results, the context of polyphenols, in general, offers relevant insights. Polyphenols, as a class of compounds that includes anthocyanins like this compound, are known to exert various biological effects through their interactions with intracellular signaling pathways. nih.govxiahepublishing.commdpi.comresearchgate.net

Polyphenols can influence cellular processes by modulating key signaling cascades involved in areas such as oxidative stress response, inflammation, cell proliferation, and apoptosis. nih.govxiahepublishing.commdpi.comresearchgate.net For example, some polyphenols have been shown to activate pathways like PI3K/Akt, which are involved in cell survival and protection against oxidative damage. researchgate.net They can also impact factors related to antioxidant defense systems, such as increasing intracellular glutathione (B108866) levels or reducing reactive oxygen species (ROS) production. researchgate.netmdpi.comresearchgate.net

The ability of polyphenols to interact with and modulate intracellular signaling networks contributes to their observed health benefits. nih.govxiahepublishing.commdpi.com While the specific mechanisms by which this compound broadly modulates these networks may require further dedicated research, its classification as a polyphenol suggests a potential to influence similar pathways observed for other compounds in this class. nih.govxiahepublishing.commdpi.comresearchgate.net

Structure Activity Relationship Sar Studies of Nasunin

Correlations Between Specific Structural Features of Nasunin (B1670220) and Observed Biological Efficacy

The biological efficacy of anthocyanins, including this compound, is closely linked to their structural features. The presence and arrangement of hydroxyl groups on the B-ring of the anthocyanidin core are particularly important for antioxidant activity. frontiersin.orgmdpi.com A higher degree of hydroxylation on the B-ring generally correlates with enhanced antioxidant capacity. frontiersin.org Delphinidin (B77816), the aglycon of this compound, possesses three hydroxyl groups on its B-ring, contributing to its potent antioxidant properties. wikipedia.orgfrontiersin.org

This compound has demonstrated the capacity to scavenge superoxide (B77818) anions and inhibit the generation of hydroxyl ions. academicjournals.org This antioxidant activity is attributed, at least in part, to the delphinidin moiety within its structure. acs.org Studies have shown that this compound can reduce reactive oxygen species (ROS) generation and lipid peroxidation induced by excessive iron levels in cells. researchgate.net

Impact of Acylation and Glycosylation Patterns on Bioactivity Profiles

The glycosylation and acylation patterns of anthocyanins significantly influence their bioactivity, stability, and bioavailability. frontiersin.orgjapsonline.comtandfonline.com this compound is a complex anthocyanin with glycosylation at the C3 and C5 positions of the C-ring and an acyl group (p-coumaric acid) attached to the rutinoside sugar at the C3 position. medchemexpress.comglpbio.comnih.gov

Research indicates that glycosylation can affect the free radical scavenging ability of anthocyanins compared to their aglycone forms. frontiersin.org Specifically, glycosylation may reduce hydrogen-donating, metal-chelating, and electron delocalizing abilities. frontiersin.org The number and position of sugar units can impact antioxidant activity; generally, more sugar units at the C3 and C5 positions are associated with lower antioxidant activity. frontiersin.org

Acylation of the glycosyl moieties, as seen in this compound with the p-coumaroyl group, may partially offset the negative effect of glycosylation on antioxidant activity. frontiersin.org Acylation can also increase anthocyanin stability. frontiersin.org

Comparative studies on ROS reduction in human colon cell lines have shown that delphinidin derivatives with glycosylation only on C3 exhibited greater effects compared to those with glycosylation on both C3 and C5. nih.gov this compound, having glycosylation on C3 and C5 and an acyl group, demonstrated a lesser effect on ROS reduction in these specific in vitro models compared to some other delphinidin glycosides. nih.gov However, despite being less potent in ROS reduction in this context, this compound and its deacylated derivatives were found to protect cells from DNA damage in a dose-dependent manner. nih.gov

Data on the relative ROS reduction by different delphinidin derivatives in HT-29 and HCT-116 cell lines highlights the impact of glycosylation and acylation patterns:

| Compound | Glycosylation Pattern | Acylation | ROS Reduction (HT-29 cells) | ROS Reduction (HCT-116 cells) | Citation |

| Delphinidin-3-glucoside | C3 | No | Greater effect | Greater effect | nih.gov |

| Delphinidin-3-sambubioside | C3 | No | Greater effect | Greater effect | nih.gov |

| Delphinidin-3-rutinoside | C3 | No | Greater effect | Greater effect | nih.gov |

| Delphinidin-3,5-diglucoside | C3 and C5 | No | Lower effect | Lower effect | nih.gov |

| Delphinidin-3-rutinoside-5-glucoside | C3 and C5 | No | Lower effect | Lower effect | nih.gov |

| This compound (Delphinidin-3-(p-coumaroylrutinoside)-5-glucoside) | C3 and C5 | Yes | Least effect | Least effect | nih.gov |

| Deacyl this compound | C3 and C5 | No | ~17% | ~12% | researchgate.net |

Comparative Mechanistic Studies with its Aglycon, Delphinidin

Comparing the biological activities and mechanisms of this compound with its aglycon, delphinidin, provides insights into the role of the sugar and acyl moieties. Delphinidin itself is a potent antioxidant and has shown anti-inflammatory activity by preventing NF-κB activation. wikipedia.orgtandfonline.com

Studies comparing this compound and delphinidin have revealed differences in their effects and cellular interactions. While delphinidin has been reported to block the LPS-induced activation of JNK, ERK, and p38 kinases in RAW264.7 macrophages, this compound pretreatment down-regulated the LPS-elicited phosphorylation of Akt and p38, but not JNK and ERK, in the same cell line. tandfonline.com This suggests that the glycosylation and acylation patterns in this compound lead to different effects on specific signaling pathways compared to the aglycon. tandfonline.com

It is speculated that differences in the bioactivities of this compound and delphinidin may be associated with differences in their incorporation into cells, potentially due to the higher polarity of anthocyanin glycosides compared to their aglycons. tandfonline.com

However, other studies indicate that the bioactivities of anthocyanin glycosides are generally considered weaker than those of their aglycons. tandfonline.com This could be due to factors like lower cellular uptake of the more polar glycosides. tandfonline.com

Preclinical Pharmacokinetics and Metabolism Research

Mechanisms Governing Gastrointestinal Uptake in Preclinical Models

Research in rats has demonstrated that orally administered nasunin (B1670220) is rapidly absorbed from the gastrointestinal tract researchgate.netacs.orgnih.gov. Studies indicate that this compound is primarily absorbed in its original acylated form researchgate.netacs.orgnih.gov. This is a notable finding, as anthocyanins are often thought to be absorbed mainly as intact glycosides or undergo hydrolysis to their aglycones and phenolic acid metabolites tandfonline.commdpi.comusask.ca. The maximum plasma concentration of this compound in rats is reached approximately 15 minutes after oral administration researchgate.netacs.orgnih.gov.

The bioavailability of this compound in rats has been reported to be comparable to that of non-acylated anthocyanins like delphinidin (B77816) 3-O-beta-D-glucopyranoside researchgate.netacs.orgnih.gov. While the exact mechanisms governing the gastrointestinal uptake of acylated anthocyanins like this compound are still being investigated, some studies suggest that the structure of the attached acylated sugars may modulate absorption jst.go.jp. Compared to some other anthocyanins, acylation with aromatic acyl groups might influence absorption efficiency jst.go.jp. However, research on this compound specifically indicates that its uptake efficiency is similar between its cis and trans isomers researchgate.netacs.org.

Data from preclinical studies in rats highlight the rapid appearance of intact this compound in plasma after oral administration, suggesting efficient absorption in the upper gastrointestinal tract researchgate.netacs.orgnih.gov.

Identification of Metabolic Transformations and Metabolite Profiles in Preclinical Systems

Following absorption, the metabolic fate of this compound in preclinical models appears to differ from that of some non-acylated anthocyanins. Studies in rats have not detected common metabolites such as 4'-O-methyl analogues or extended glucuronides, which are typically observed for delphinidin 3-O-beta-D-glucopyranoside and cyanidin (B77932) 3-O-beta-D-glucopyranoside metabolism researchgate.netacs.orgnih.gov. Furthermore, deacylated and glycolytic products of this compound, such as delphinidin 3-O-beta-D-glucopyranoside or the aglycone delphinidin, have also not been detected in rat plasma even up to 8 hours after oral administration researchgate.netacs.orgnih.gov.

These findings suggest that this compound may be absorbed and circulate in its intact acylated form to a significant extent in preclinical models, without undergoing extensive deacylation or deglycosylation in the early phase after absorption researchgate.netacs.orgnih.gov. This contrasts with the metabolism of some other anthocyanins, where deacylation and further metabolism by gut microbiota in the colon play a significant role mdpi.com.

Further detailed research is needed to fully elucidate the metabolic fate of this compound, including potential transformations by gut microbiota and the identification of any less common metabolites that might be formed.

Preclinical Pharmacokinetic Data in Rats

| Compound | Administration Route | Peak Plasma Concentration (Tmax) | Absorption Form | Bioavailability (compared to Dp3G) | Detected Metabolites in Plasma/Urine (0-8h) |

| This compound | Oral | ~15 minutes | Original acylated form | Similar | Not detected (4'-O-methyl, glucuronides, deacylated, glycolytic products) researchgate.netacs.orgnih.gov |

Note: Dp3G refers to delphinidin 3-O-beta-D-glucopyranoside.

Future Directions and Advanced Research Perspectives for Nasunin

Elucidation of Novel Molecular Targets and Signaling Pathways

Understanding the precise molecular targets and signaling pathways modulated by Nasunin (B1670220) is crucial for fully comprehending its biological effects. While studies have indicated this compound's involvement in pathways related to inflammation and oxidative stress, further research is needed to identify novel targets and map out the intricate signaling cascades it influences.

For instance, research has shown that this compound can inhibit the lipopolysaccharide (LPS)-induced production of pro-inflammatory mediators in macrophages by suppressing the activation of PI3K/Akt/NF-κB and p38 signaling pathways tandfonline.com. This compound attenuated the phosphorylation of Akt and p38, which are signaling molecules involved in pro-inflammatory mediator production tandfonline.com. It also inhibited intracellular accumulation of reactive oxygen species (ROS), leading to the suppression of NF-κB activation, Akt and p38 phosphorylation, and subsequent pro-inflammatory mediator production tandfonline.com. These findings suggest that this compound's anti-inflammatory effect is mediated, at least in part, by its antioxidant activity tandfonline.com. Further studies are necessary to fully elucidate the exact molecular mechanisms underlying this compound's inhibitory effects on p38-mediated pro-inflammatory mediator production tandfonline.com.

Future research should employ advanced techniques such as affinity chromatography coupled with mass spectrometry to identify proteins that directly interact with this compound. High-throughput screening methods could also be utilized to identify cellular receptors or enzymes that are modulated by this compound. Furthermore, investigating the impact of this compound on other key signaling pathways involved in cellular processes like proliferation, apoptosis, and metabolism will provide a more comprehensive understanding of its biological activities.

Development and Application of Advanced Preclinical Models for Mechanistic Investigations

Advanced preclinical models are essential for investigating the in vivo mechanisms of this compound and translating in vitro findings to a more complex biological context. While traditional cell culture and animal models have provided valuable insights, the development and application of more sophisticated models are necessary for future research.

Organ-on-a-chip technology, for example, offers a promising avenue for creating more physiologically relevant in vitro models that mimic human organs and their interactions. These microfluidic devices can incorporate multiple cell types and simulate tissue-level functions, allowing for a more accurate assessment of this compound's effects on specific organs or systems.

Furthermore, the use of genetically modified animal models that mimic specific disease states relevant to this compound's potential therapeutic applications (e.g., models of neuroinflammation, cardiovascular disease, or metabolic disorders) will be crucial for understanding its efficacy and mechanisms in a living system. These models can help elucidate how this compound is absorbed, distributed, metabolized, and excreted, as well as its impact on complex physiological processes and disease progression.

Integration of Omics Technologies (e.g., Genomics, Proteomics, Metabolomics) in this compound Research

The integration of omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to comprehensively understand the molecular effects of this compound. These technologies enable the large-scale analysis of genes, RNA transcripts, proteins, and metabolites, providing a holistic view of the biological changes induced by this compound. researchgate.netenago.comproteobiojournal.com

Genomics and transcriptomics can reveal how this compound influences gene expression patterns, identifying the specific genes and pathways that are upregulated or downregulated in response to treatment. Proteomics can provide insights into the changes in protein abundance and modification, highlighting the functional consequences of this compound's effects on gene expression. Metabolomics can identify alterations in the metabolic profile of cells or tissues, revealing how this compound affects cellular metabolism and identifying potential biomarkers of its activity. researchgate.netenago.comproteobiojournal.com

Here is a table illustrating the application of different omics technologies in this compound research:

| Omics Technology | Level of Analysis | Potential Applications in this compound Research |

| Genomics | DNA sequence and variation | Identifying genetic factors influencing this compound metabolism or response; studying epigenetic modifications. |

| Transcriptomics | RNA transcripts | Analyzing gene expression profiles; identifying genes regulated by this compound. |

| Proteomics | Proteins | Studying protein abundance, modifications, and interactions; identifying protein targets of this compound. |

| Metabolomics | Metabolites | Analyzing metabolic profiles; identifying metabolic pathways affected by this compound; discovering biomarkers. |

Exploration of Synergistic Effects of this compound with Other Phytochemicals in Preclinical Contexts

This compound is just one of many phytochemicals present in eggplants and other plant sources. Exploring the synergistic effects of this compound with other bioactive compounds, both from eggplants and other sources, is a critical area for future research. Phytochemicals often exert their health benefits through complex interactions and synergistic effects, where the combined effect of multiple compounds is greater than the sum of their individual effects. nuevo-group.comresearchgate.net

Preclinical studies investigating combinations of this compound with other antioxidants, anti-inflammatory compounds, or compounds targeting specific disease pathways are warranted. These studies could identify synergistic combinations that enhance the bioactivity of this compound, improve its efficacy at lower concentrations, or broaden its spectrum of activity. nuevo-group.comresearchgate.net

Research could focus on identifying optimal ratios and combinations of this compound with other phytochemicals using high-throughput screening or experimental design approaches. Investigating the mechanisms underlying these synergistic interactions, such as enhanced bioavailability, altered metabolism, or targeting of multiple pathways, will be crucial for developing more effective and comprehensive health-promoting strategies. nuevo-group.com

Innovative Approaches for Sustainable Extraction and Valorization of this compound from Agricultural Byproducts in Academic Research

Eggplant peels, a significant agricultural byproduct, are a rich source of this compound. acs.org Developing innovative and sustainable approaches for the extraction and valorization of this compound from these byproducts is essential from both an environmental and economic perspective. Traditional extraction methods often involve the use of large amounts of organic solvents, which can be harmful to the environment.

Future academic research should focus on developing green extraction techniques, such as supercritical fluid extraction, ultrasound-assisted extraction, microwave-assisted extraction, or enzyme-assisted extraction, which utilize more environmentally friendly solvents and require less energy. mdpi.commdpi.com These methods can also potentially increase the extraction yield and purity of this compound. mdpi.commdpi.com

Furthermore, research should explore the integrated valorization of eggplant byproducts, where different valuable compounds (e.g., pectin, other phenolics) are extracted alongside this compound, maximizing the utilization of the waste material. researchgate.net Investigating the potential applications of the remaining byproduct after this compound extraction, such as for biogas production or as a source of dietary fiber, can further contribute to a circular economy model. frontiersin.orgmdpi.comekb.eg Academic research in this area can pave the way for the development of sustainable and economically viable processes for obtaining this compound and other valuable compounds from agricultural waste.

Here is a table summarizing some innovative extraction techniques for bioactive compounds from agri-food byproducts that could be applied to this compound:

| Extraction Technique | Description | Potential Benefits for this compound Extraction |

| Supercritical Fluid Extraction | Uses a supercritical fluid (e.g., CO2) as the solvent. | Environmentally friendly, tunable selectivity, potentially higher purity. |

| Ultrasound-Assisted Extraction | Uses ultrasound waves to enhance solvent penetration and compound release. | Reduced extraction time and solvent consumption, increased yield. |